molecular formula C11H12O3S B13995373 Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- CAS No. 24463-84-1

Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)-

Cat. No.: B13995373
CAS No.: 24463-84-1
M. Wt: 224.28 g/mol
InChI Key: ZIANEVREFSCQGU-UHFFFAOYSA-N
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Description

It is a member of the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of a phenyl group attached to a thienyl ring, which is further connected to a methanone group.

Preparation Methods

The synthesis of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.

Mechanism of Action

The mechanism of action of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms . Its anti-inflammatory effects may be attributed to its inhibition of certain enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- can be compared with other similar compounds such as phenyl 2-thienyl ketone and 2-benzoylthiophene . These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, phenyl 2-thienyl ketone is known for its use in organic synthesis, while 2-benzoylthiophene has been studied for its potential anticancer properties . The uniqueness of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

24463-84-1

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

(1,1-dioxothiolan-2-yl)-phenylmethanone

InChI

InChI=1S/C11H12O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10H,4,7-8H2

InChI Key

ZIANEVREFSCQGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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